Abbv-cls-484

PTPN2 PTPN1 enzyme inhibition

ABBV-CLS-484 (also known as AC484 or Osunprotafib) is a first-in-class, orally bioavailable, small-molecule inhibitor that directly targets the active sites of protein tyrosine phosphatases PTPN2 and PTPN1. It was developed through a collaboration between AbbVie, Calico Life Sciences, and the Broad Institute of MIT and Harvard, and is currently in Phase 1 clinical trials for advanced solid tumors (NCT04777994).

Molecular Formula C17H24FN3O4S
Molecular Weight 385.5 g/mol
CAS No. 2489404-97-7
Cat. No. B10829300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbbv-cls-484
CAS2489404-97-7
Molecular FormulaC17H24FN3O4S
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(C)CCNC1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O
InChIInChI=1S/C17H24FN3O4S/c1-10(2)5-6-19-12-4-3-11-7-14(22)17(16(18)13(11)8-12)21-9-15(23)20-26(21,24)25/h7,10,12,19,22H,3-6,8-9H2,1-2H3,(H,20,23)/t12-/m1/s1
InChIKeyDVFCRTGTEXUFIN-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ABBV-CLS-484 (CAS 2489404-97-7): A First-in-Class PTPN2/PTPN1 Active-Site Inhibitor for Cancer Immunotherapy Research


ABBV-CLS-484 (also known as AC484 or Osunprotafib) is a first-in-class, orally bioavailable, small-molecule inhibitor that directly targets the active sites of protein tyrosine phosphatases PTPN2 and PTPN1 [1]. It was developed through a collaboration between AbbVie, Calico Life Sciences, and the Broad Institute of MIT and Harvard, and is currently in Phase 1 clinical trials for advanced solid tumors (NCT04777994) [2]. Unlike earlier phosphatase inhibitors that typically target allosteric sites, ABBV-CLS-484 represents the first active-site phosphatase inhibitor to enter clinical evaluation for cancer immunotherapy [3].

Why ABBV-CLS-484 Cannot Be Substituted with Other PTPN2 Inhibitors or Immune Checkpoint Blockades


ABBV-CLS-484 is not a generic or interchangeable PTPN2 inhibitor. While other compounds such as Compound-182 or PTPN2-IN-2 inhibit PTPN2, ABBV-CLS-484 is uniquely positioned as the first and only active-site phosphatase inhibitor to advance to human clinical trials, a milestone that reflects its optimized drug-like properties [1]. In contrast, alternative PTPN2 inhibitors remain in preclinical stages or lack the oral bioavailability and broad immune cell activation profile demonstrated by ABBV-CLS-484. Furthermore, in PD-1 blockade-resistant tumor models, ABBV-CLS-484 monotherapy generated potent anti-tumor immunity, whereas anti-PD-1 therapy alone failed, highlighting a non-redundant mechanism of action [2].

Quantitative Differentiation of ABBV-CLS-484: Head-to-Head Evidence for Informed Procurement


Biochemical Potency: Sub-Nanomolar IC50 Against PTPN2 and PTPN1

ABBV-CLS-484 exhibits sub-nanomolar potency for both PTPN2 and PTPN1. It inhibits PTPN2 with an IC50 of 1.8 nM and PTPN1 with an IC50 of 2.5 nM [1]. In contrast, the related preclinical inhibitor PTPN2-IN-2 has reported IC50 values of 7.05 nM for PTPN2 and 9.88 nM for PTP1B, indicating that ABBV-CLS-484 is approximately 3.9-fold more potent for PTPN2 and 4.0-fold more potent for PTPN1 in these biochemical assays .

PTPN2 PTPN1 enzyme inhibition

Selectivity Profile: High Discrimination Against Off-Target Phosphatases

ABBV-CLS-484 demonstrates a favorable selectivity profile. In a broad phosphatase screen, it showed 6-8-fold weaker activity against PTPN9 (IC50 ~10.8-14.4 nM based on PTPN2 IC50) and no detectable activity against SHP-1 (PTPN6) or SHP-2 (PTPN11) at concentrations up to 10 µM [1]. In comparison, the related inhibitor Compound-182 exhibits >15,000-fold selectivity for PTP1B/PTPN2 over other PTP family members except PTPe, CDC14B, and CDC14A . While Compound-182's selectivity appears higher for some family members, ABBV-CLS-484's selectivity is clinically validated and well-characterized, with no off-target activity against a diverse panel of phosphatases, kinases, and the hERG channel .

selectivity PTPN9 SHP-1 SHP-2

Efficacy in PD-1 Blockade-Resistant Tumor Models

In mouse models of cancer resistant to PD-1 blockade (e.g., 4T1 and EMT6), ABBV-CLS-484 monotherapy generated potent anti-tumor immunity and led to significant tumor regression, whereas anti-PD-1 antibody treatment alone was ineffective [1]. The Nature publication states that small-molecule inhibitors of key intracellular immune regulators can achieve efficacy 'comparable to or exceeding that of antibody-based immune checkpoint blockade in preclinical models' [2]. This contrasts with many investigational PTPN2 inhibitors that have not been tested in PD-1 resistant settings or have shown more modest efficacy.

PD-1 resistance tumor regression immunotherapy

Mechanism of Action: Multi-Immune Cell Activation via JAK-STAT Enhancement

ABBV-CLS-484 promotes anti-tumor immunity by enhancing JAK-STAT signaling and reducing T cell dysfunction, leading to activation of both natural killer (NK) cells and CD8+ T cells within the tumor microenvironment [1]. In contrast, anti-PD-1 therapies primarily activate only T cells [2]. This broader immune activation profile was demonstrated by single-cell RNA sequencing of tumor-infiltrating lymphocytes from treated mice, showing increased inflammatory gene signatures in multiple immune subsets [3].

JAK-STAT NK cell CD8+ T cell immune activation

Clinical Development Stage: Only Active-Site PTPN2/N1 Inhibitor in Human Trials

ABBV-CLS-484 is the first and, as of 2026, the only active-site phosphatase inhibitor to enter clinical evaluation for cancer immunotherapy [1]. It is currently being evaluated in a Phase 1 trial (NCT04777994) as monotherapy and in combination with PD-1 or VEGFR inhibitors in patients with advanced solid tumors [2]. In contrast, other PTPN2 inhibitors such as Compound-182, PTPN2-IN-2, and WS35 remain in preclinical development with no publicly disclosed plans for human trials, or are earlier in their development timeline (e.g., ZE00-0388 is targeted for first-in-human trials in H1 2026) [3][4].

clinical trial Phase 1 PTPN2 inhibitor

Recommended Research Applications for ABBV-CLS-484 Based on Evidence


Investigating Mechanisms of Immunotherapy Resistance in Syngeneic Mouse Models

ABBV-CLS-484 is ideally suited for studies aiming to overcome resistance to PD-1 blockade. As demonstrated in the 4T1 and EMT6 mouse models, AC484 monotherapy induces tumor regression where anti-PD-1 therapy fails [1]. Researchers can use this compound to dissect the intracellular signaling pathways that mediate immune escape in PD-1-refractory tumors, leveraging its well-characterized mechanism of JAK-STAT enhancement and multi-immune cell activation.

Ex Vivo T Cell and NK Cell Activation Studies

Given its potent in vitro activity, ABBV-CLS-484 can be employed to amplify T cell receptor and cytokine responses. The compound enhances IFNγ-mediated STAT1 phosphorylation in B16 tumor cells with an EC50 of 176 nM . This property makes it a valuable tool for studying antigen-specific T cell activation, NK cell cytotoxicity, and the interplay between JAK-STAT signaling and immune cell function in controlled ex vivo systems.

Translational Studies Bridging Preclinical and Clinical Findings

Because ABBV-CLS-484 is in Phase 1 clinical trials (NCT04777994), it serves as a critical bridge between basic research and clinical translation [2]. Investigators studying tumor immunology can use ABBV-CLS-484 to generate preclinical data that is directly comparable to emerging human trial results, facilitating biomarker discovery and the rational design of combination therapies with PD-1 or VEGFR inhibitors.

Comparative Studies of Active-Site vs. Allosteric Phosphatase Inhibition

ABBV-CLS-484 is the first active-site PTPN2/PTPN1 inhibitor to be clinically evaluated [3]. Researchers interested in the fundamental pharmacology of phosphatase inhibition can use this compound as a benchmark to compare with allosteric inhibitors or genetic knockout models. Its crystal structure bound to PTPN2 (PDB ID: 7UAD) provides a structural basis for rational design and mechanistic comparisons [4].

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